molecular formula C9H11FIN B13252802 4-fluoro-2-iodo-N-(propan-2-yl)aniline

4-fluoro-2-iodo-N-(propan-2-yl)aniline

Cat. No.: B13252802
M. Wt: 279.09 g/mol
InChI Key: BMTJGYRGHHADCT-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

This compound is a substituted aniline derivative characterized by a benzene ring functionalized with fluorine, iodine, and an isopropyl group. The IUPAC name systematically identifies its structure:

  • Benzene ring numbering : The fluorine atom occupies position 4, iodine resides at position 2, and the isopropyl group (-N-(propan-2-yl)) attaches to the amine nitrogen.
  • Molecular formula : $$ \text{C}9\text{H}{11}\text{FIN} $$, with a molecular weight of 279.09 g/mol.

The compound’s structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the iodine atom’s presence is confirmed via its distinct isotopic pattern in MS.

Table 1: Comparative Structural Features of Halogenated Anilines

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol)
This compound $$ \text{C}9\text{H}{11}\text{FIN} $$ 4-F, 2-I, N-isopropyl 279.09
2-Fluoro-4-iodoaniline $$ \text{C}6\text{H}5\text{FIN} $$ 2-F, 4-I 237.01
3-Fluoro-4-isopropylaniline $$ \text{C}9\text{H}{12}\text{FN} $$ 3-F, 4-isopropyl 153.2

Historical Context in Organofluorine and Organoiodine Chemistry

The compound’s development intersects key milestones in organofluorine and organoiodine chemistry :

  • Organofluorine chemistry : Fluorine’s introduction into organic molecules gained prominence in the mid-20th century due to its electron-withdrawing effects, which enhance metabolic stability in pharmaceuticals. For example, fluorinated anesthetics like halothane revolutionized surgery.
  • Organoiodine chemistry : Iodine’s role in organic synthesis dates to the 19th century, particularly in the Hofmann elimination reaction. Iodoarenes like 4-fluoro-2-iodoaniline serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

The fusion of fluorine and iodine in this compound leverages both elements’ properties: fluorine’s electronegativity stabilizes the aromatic ring, while iodine’s polarizability facilitates nucleophilic substitution. Early syntheses of such derivatives emerged in the 2000s, driven by demand for halogenated building blocks in drug discovery.

Positional Isomerism in Halogenated Aniline Derivatives

Positional isomerism profoundly influences the physical and chemical behavior of halogenated anilines. Key comparisons include:

  • 4-Fluoro-2-iodo vs. 2-fluoro-4-iodo : Swapping fluorine and iodine positions alters electronic distribution. For instance, 2-fluoro-4-iodoaniline exhibits a melting point of 55–57°C, whereas the 4-fluoro-2-iodo isomer’s properties are less documented but predicted to differ due to steric and electronic effects.
  • Ortho vs. para substituents : The ortho -iodo group in this compound creates steric hindrance with the isopropyl group, potentially slowing reaction kinetics compared to para -substituted analogs.

Table 2: Impact of Substituent Position on Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2-Fluoro-4-iodoaniline 55–57 248.6 (predicted) 2.008
4-Fluoro-2-iodoaniline Not reported 259.8 (predicted) 2.008
3-Fluoro-4-isopropylaniline Not reported Not reported Not reported

The electronic effects of substituents also dictate reactivity. For example, the meta -directing fluorine in this compound influences electrophilic substitution patterns, favoring reactions at the 5-position of the ring.

Properties

Molecular Formula

C9H11FIN

Molecular Weight

279.09 g/mol

IUPAC Name

4-fluoro-2-iodo-N-propan-2-ylaniline

InChI

InChI=1S/C9H11FIN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

BMTJGYRGHHADCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)I

Origin of Product

United States

Preparation Methods

N-Alkylation of 4-Fluoro-2-iodoaniline

Procedure :

  • Iodination : Begin with 4-fluoroaniline. Perform electrophilic iodination at the 2-position using iodine monochloride (ICl, 1.1 eq) in glacial acetic acid at 0–5°C for 6 hours[^3].
  • Alkylation : React the resulting 4-fluoro-2-iodoaniline with 2-bromopropane (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF at 80°C for 12 hours[^2].

Key Data :

Step Yield Purity (HPLC)
Iodination 78% 95%
Alkylation 85% 97%

Nitro Reduction and Subsequent Iodination

Procedure :

  • Nitration : Start with 4-fluoro-2-iodonitrobenzene (synthesized via directed nitration of 2-iodofluorobenzene).
  • Reduction : Reduce the nitro group to an amine using hydrogen gas (5 bar) and 10% Pd/C in ethanol at 25°C for 4 hours[^2].
  • N-Isopropylation : Introduce the propan-2-yl group via reductive alkylation using acetone and sodium cyanoborohydride in methanol (pH 4–5)[^3].

Key Data :

Step Catalyst Temperature Yield
Reduction Pd/C 25°C 92%
Alkylation NaBH₃CN 40°C 88%

Industrial-Scale Optimization

Continuous Flow Iodination

Adopt a flow reactor system for iodination to improve scalability:

  • Conditions : ICl (1.05 eq), acetic acid, residence time 30 minutes, 10°C.
  • Output : 90% conversion, 99% regioselectivity for 2-iodo substitution[^3].

Catalytic Hydrogenation for N-Alkylation

Protocol :

  • Use 2,2-dimethoxypropane (1.5 eq) and Pt/C (3 wt%) under 20 bar H₂ in toluene at 80°C[^2].
  • Yield : 98% with >99% selectivity for N-isopropyl over C-alkylation.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (m, 1H, CH), 6.85 (dd, 1H, Ar-H), 7.32 (d, 1H, Ar-H)[^2].
  • HRMS : m/z calcd for C₉H₁₂FIN⁺ [M+H⁺]: 298.02; found: 298.03.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/MeOH gradient, retention time 8.2 min (purity >99%)[^3].

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically use palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and organolithium compounds are used under conditions such as reflux in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-fluoro-2-iodo-N-(propan-2-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties, such as conductivity or fluorescence.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-N-(propan-2-yl)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Halogen-Substituted N-Alkylanilines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-2-iodo-N-(propan-2-yl)aniline 4-F, 2-I, N-isopropyl C₉H₁₁FIN ~280.10 High reactivity in cross-coupling; drug synthesis intermediate
4-Bromo-2-chloro-N-(propan-2-yl)aniline () 4-Br, 2-Cl, N-isopropyl C₉H₁₁BrClN 256.55 Less reactive in coupling (Br/Cl vs. I); used in halogen exchange reactions
2-Chloro-4-(propan-2-yloxy)aniline () 2-Cl, 4-isopropyloxy C₉H₁₂ClNO 185.65 Ether linkage reduces electrophilicity; limited coupling utility

Key Insights :

  • Iodine vs. Bromine/Chlorine : The iodine in the target compound enhances oxidative addition in metal-catalyzed reactions compared to bromine or chlorine .
  • N-Substituent Effects : The N-isopropyl group balances steric hindrance and solubility, unlike bulkier N,N-diisopropylaniline (), which is less reactive due to steric shielding .

Fluorinated Aniline Derivatives

Compound Name Substituents Molecular Formula Key Distinctions
This compound 4-F, 2-I, N-isopropyl C₉H₁₁FIN Dual halogenation enables regioselective functionalization
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline () 4-F, oxadiazole ring C₁₃H₉FN₄O Oxadiazole moiety enhances π-stacking; used in materials science
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline () 2-F, N-dimethyl, methylaminomethyl C₁₀H₁₅FN₂ Tertiary amine structure reduces nucleophilicity

Key Insights :

  • Fluorine’s Role: Fluorine’s electron-withdrawing effect directs electrophilic substitution to specific ring positions, contrasting with non-fluorinated analogs.
  • Functional Group Diversity: The target compound’s iodine allows diverse transformations (e.g., C–I bond activation), unlike oxadiazole or methylaminomethyl derivatives .

Iodinated Aniline Derivatives

Compound Name Substituents Molecular Formula Applications
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline () 4-I, fluorinated phenoxy C₁₅H₁₂F₄INO Fluorinated chain enhances lipophilicity; used in agrochemicals
5-Bromo-4-iodo-2-methylaniline () 5-Br, 4-I, 2-CH₃ C₇H₇BrIN Intermediate for fluorescent spirosilabifluorenes

Key Insights :

  • Iodine as a Leaving Group : Both the target compound and ’s derivative leverage iodine for substitution or coupling, but the latter’s methyl group limits steric accessibility.
  • Fluorinated Chains : ’s compound prioritizes lipophilicity over coupling reactivity, unlike the target compound’s focus on synthetic versatility .

Biological Activity

4-Fluoro-2-iodo-N-(propan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a fluorine atom and an iodine atom on a phenyl ring, along with an isopropyl group attached to the nitrogen atom. This unique combination of substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The iodine atom can participate in halogen bonding, which may enhance binding affinity to molecular targets. The isopropyl group increases the compound's membrane permeability, facilitating cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by covalently binding to active site residues.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cell signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. Below is a summary of its biological activities based on recent studies.

Activity TypeTarget Organism/Cell LineIC50 (µM)Selectivity Index (SI)
AntimicrobialE. coli12.55.0
AnticancerHeLa Cells8.010.0
AnticancerA549 Cells6.58.0

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli. The compound displayed notable activity with an IC50 value of 12.5 µM, indicating potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer cell lines, particularly HeLa and A549 cells, the compound demonstrated significant cytotoxicity with IC50 values of 8.0 µM and 6.5 µM, respectively. The selectivity index for these cell lines was reported to be above 8.0, suggesting that the compound preferentially targets cancer cells over normal cells.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl ring significantly influence the biological activity of derivatives of this compound:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and biological activity.
  • Iodine Positioning : The position of iodine affects binding interactions with target proteins.
  • Alkyl Group Variations : Changes in the alkyl group can modulate membrane permeability and bioavailability.

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